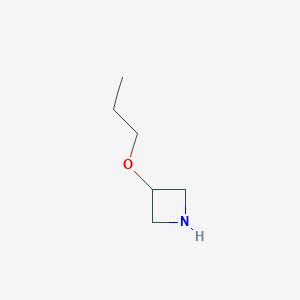
3-Propoxyazetidina
Descripción general
Descripción
3-Propoxyazetidine is a heterocyclic compound featuring an azetidine ring substituted with a propoxy group.
Aplicaciones Científicas De Investigación
3-Propoxyazetidine has found applications in several scientific research areas:
Chemistry: It serves as a valuable building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.
Biology: The compound has been investigated for its potential neuroprotective effects, particularly in the context of ischemia/reperfusion brain injury.
Medicine: 3-Propoxyazetidine derivatives have shown promise as potential therapeutic agents due to their ability to modulate various biological pathways.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Métodos De Preparación
The synthesis of 3-Propoxyazetidine typically involves the reaction of azetidine with propyl halides under basic conditions. One common method includes the nucleophilic substitution of azetidine with propyl bromide in the presence of a base such as sodium hydride. The reaction proceeds smoothly at room temperature, yielding 3-Propoxyazetidine as the primary product .
Industrial production methods for 3-Propoxyazetidine may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
3-Propoxyazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Some notable reactions include:
Oxidation: 3-Propoxyazetidine can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of 3-Propoxyazetidine can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as halides or alkoxides, to form substituted azetidines
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions employed.
Mecanismo De Acción
The mechanism of action of 3-Propoxyazetidine involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, the compound has been shown to modulate oxidative stress and inflammation by upregulating antioxidant enzymes and downregulating pro-inflammatory mediators. This results in reduced apoptotic cell death and improved neurological outcomes .
Comparación Con Compuestos Similares
3-Propoxyazetidine can be compared with other azetidine derivatives, such as 3-Methoxyazetidine and 3-Ethoxyazetidine. While these compounds share a similar core structure, the presence of different alkoxy groups imparts distinct chemical and biological properties. For example, 3-Propoxyazetidine may exhibit different reactivity and pharmacokinetic profiles compared to its methoxy and ethoxy counterparts .
Similar compounds include:
- 3-Methoxyazetidine
- 3-Ethoxyazetidine
- 3-Butoxyazetidine
Propiedades
IUPAC Name |
3-propoxyazetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-2-3-8-6-4-7-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTINDJCUYRJBAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















